4-fluoro-N-(4-iodophenyl)-3-morpholin-4-ylsulfonylbenzamide -

4-fluoro-N-(4-iodophenyl)-3-morpholin-4-ylsulfonylbenzamide

Catalog Number: EVT-5075036
CAS Number:
Molecular Formula: C17H16FIN2O4S
Molecular Weight: 490.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a potent and selective Akt inhibitor. It exhibits promising kinase selectivity, excellent anticancer cell proliferation potency, and a favorable cutaneous safety profile.

N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide

  • Compound Description: This compound was investigated for its crystal structure, highlighting the role of hydrogen bonding in its crystal packing.

N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide

  • Compound Description: This is a derivative of the previously mentioned compound with a methoxy group added to the benzamide ring. It was also studied for its crystal structure and hydrogen bonding patterns.

N-(2-chloro-phenyl-carbamothioyl)-4-fluoro-benzamide

  • Compound Description: This compound was synthesized and its crystal structure analyzed, revealing the presence of N-H⋯S hydrogen bonds and their role in crystal packing.

N-(4-bromo-phenyl-carbamothioyl)-4-fluoro-benzamide

  • Compound Description: This compound is an analog of the previous compound with a bromine atom replacing the chlorine atom. It was also characterized by single-crystal X-ray diffraction.

4-Fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indol-5-yl]benzamide (LY-334370)

  • Compound Description: LY-334370 is a selective agonist of the 5-HT1F receptor.

N-[(1R)-1-(3-Cyclopropoxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide (BMS-795311)

  • Compound Description: BMS-795311 is a potent and orally available CETP inhibitor, demonstrating efficacy in preclinical models for raising HDL-C without the off-target liabilities seen with torcetrapib.

2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide

  • Compound Description: This benzamide derivative was synthesized via a microwave-assisted Fries rearrangement and studied using DFT calculations and crystallographic analysis.

2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2H)-pyrimidinyl]-4-fluoro-N-[[methyl-(1-methylethyl)amino]sulfonyl]benzamide

  • Compound Description: This compound is a potent fungicidal agent with a specific crystalline form.

3-Fluoro-N-(4-methoxyphenethyl)-N-(1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)benzamide

  • Compound Description: This compound is proposed as a potential therapeutic agent for neurodegenerative diseases, specifically targeting the S1 pocket of GCP II.

4-Fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide

  • Compound Description: The crystal structure of this benzamide derivative was reported.

4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide

  • Compound Description: This benzamide derivative was characterized by X-ray crystallography, revealing the planar nature of the thiazole ring and the presence of intermolecular C—H⋯O hydrogen bonds.

2-Fluoro-N-(4-methoxyphenyl)benzamide

  • Compound Description: The crystal structure of this compound was analyzed, revealing intermolecular N—H⋯O hydrogen bonds linking molecules into rows along the a-axis and weak C—H⋯O and C—H⋯F interactions stabilizing the packing.

N‐(4‐Ethyl‐7‐fluoro‐3‐oxo‐3,4‐dihydro‐2H‐benzo[b][1,4]oxazin‐6‐yl)‐4‐(methylsulfonyl)‐2‐nitro‐benzamide acetonitrile solvate

  • Compound Description: The crystal structure of this benzamide derivative was solved, revealing its conformation and the presence of intra- and intermolecular hydrogen bonds.

N-(4-fluoro-benzyl)-4-(3-(piperidin-1-yl)-indole-1-sulfonyl)benzamide (PipISB)

  • Compound Description: PipISB is a high-potency, selective cannabinoid subtype-1 receptor ligand that has been radiolabeled with carbon-11 and fluorine-18 for potential use in positron emission tomography (PET) imaging studies.
  • Compound Description: This series of compounds were synthesized and evaluated for their anxiolytic activity by assessing their ability to displace [3H]diazepam from rat brain membranes. Notably, some compounds within this series, particularly those with chlorine or methylthio substituents at the 6-position and a 2-fluorobenzamidomethyl group at the 3-position, exhibited significant anxiolytic activity in behavioral tests.

2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide

  • Compound Description: The crystal structure of this benzamide derivative, containing chlorine, iodine, and methylsulfonyl substituents, was determined. It revealed the dihedral angle between the benzene rings and the presence of intermolecular N—H⋯O(sulfonyl) hydrogen bonds leading to centrosymmetric dimer formation.

3-Fluoro-N-(3-fluorophenyl)benzamide

  • Compound Description: This simple benzamide derivative exhibits concomitant polymorphism, with two modifications identified – a plate form (Form I) and a needle form (Form II). This polymorphism is attributed to disorder in the crystal structure. Both forms have identical molecular conformations due to positional disorder at the bridging atoms, but subtle variations in N−H···O hydrogen bonds, C−H···F interactions, and F···F interactions result in different packing arrangements.

3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide

  • Compound Description: This benzamide derivative was synthesized and its crystal structure determined, revealing a disordered 3-fluorobenzene ring with two conformations. The crystal packing lacks classical hydrogen bonds and is instead dominated by C—H⋯O interactions, specifically 2(C—H)⋯O=C with an R21(5) motif, and C—H⋯π(arene) interactions.

N-(5-morpholino[1,2,4]triazolo[4,3-0]pyrimidin-3-yl)-4-trifluoromethyl/Fluoro/Nitro/ methoxy) benzamide

  • Compound Description: This series of compounds were synthesized and screened for their antimicrobial activity. Some derivatives exhibited promising antibacterial and antifungal activities, highlighting the potential of trifluoromethyl, fluoro, nitro, and morpholine substituents for enhancing antimicrobial potency.
  • Compound Description: A series of polyimides (PIs) were synthesized using 2,2’-bis(trifluoromethyl)-4,4’-bis[4-(4-amino-3-methyl)benzamide]biphenyl (MABTFMB), 3,3’,4,4’-benzophenonetetracarboxylic dianhydride (BTDA), and 3,3’,5,5’-tetramethyl-4,4’-diaminodiphenylmethane (TMMDA) as monomers. These PIs demonstrated enhanced optical transparency and reduced coefficients of linear thermal expansion (CTE), making them suitable for advanced optical applications.
  • Compound Description: These pyrimidine derivatives containing an amide moiety were synthesized and evaluated for their antifungal activity against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal. Both compounds exhibited significant antifungal activity, with compound 5o showing particularly potent activity against Phompsis sp., exceeding the efficacy of the commercial fungicide Pyrimethanil.

3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide (4d)

  • Compound Description: This compound belongs to a series of 3-methylquinazolinone derivatives designed as epidermal growth factor receptor tyrosine kinase (EGFRwt-TK) inhibitors. Compound 4d showed potent inhibitory effects against EGFRwt-TK and exhibited significant antiproliferative activities against A431, A549, MCF-7, and NCI-H1975 tumor cells, surpassing the potency of Gefitinib.

2-chloro-6-fluoro-N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (15)

  • Compound Description: This compound, a benzoxazepine derivative, functions as a potent inverse agonist of the retinoic acid-related orphan receptor gamma t (RORγt), the master regulator of T helper 17 (TH17) cell function. Compound 15 exhibited nanomolar potency in inhibiting IL-17 release from human TH17 cells and formed a unique induced-fit binding mode with the RORγ ligand-binding domain.

2/3/4-fluoro-N-(4-pyridyl)benzamides

  • Compound Description: This series of isomeric compounds, including 2-fluoro-N-(4-pyridyl)benzamide, 3-fluoro-N-(4-pyridyl)benzamide, and 4-fluoro-N-(4-pyridyl)benzamide, were investigated for their crystal structures and intermolecular interactions. All three isomers exhibited intramolecular C-H···O=C contacts and intermolecular amide-pyridine N-H···N hydrogen bonds, but they differed in their secondary interactions.

2,3-, 2,4-, and 2,5-difluoro-N-(4-pyridyl)benzamide

  • Compound Description: These isomeric difluoro-substituted benzamides were investigated to understand the impact of fluorine substitution on crystal packing. The study revealed that even subtle changes in fluorine position can significantly influence intermolecular interactions and overall crystal structure.

4-[((4-carboxybutyl){2-[(4-phenethylbenzyl)oxy]phenethyl}amino)methyl[benzoic]acid (BAY 58-2667)

  • Compound Description: BAY 58-2667 is a soluble guanylyl cyclase (sGC) activator that acts as a haem-mimetic. It binds to sGC when the native haem is oxidized and lost, thus restoring sGC activity. BAY 58-2667 also protects sGC from ubiquitin-triggered degradation.

5-chloro-2-(5-chloro-thiophene-2-sulphonylamino-N-(4-(morpholine-4-sulphonyl)-phenyl)-benzamide sodium salt (HMR 1766)

  • Compound Description: HMR 1766 is a haem-independent sGC activator. Unlike BAY 58-2667, it does not require the oxidation and loss of the native haem to activate sGC.

Zn-protoporphyrin IX (Zn-PPIX)

  • Compound Description: Zn-PPIX is a haem-mimetic that can activate sGC in the absence of NO.

5-cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-pyrimidin-4-ylamine (BAY 41-2272)

  • Compound Description: BAY 41-2272 is a haem-dependent sGC stimulator that enhances the enzyme's activity in the presence of NO.

(S)-3-fluoro-4-(4-((2-(3-fluorophenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide (LY2444296)

  • Compound Description: LY2444296 is a relatively short-acting, selective κ-opioid receptor antagonist that effectively reverses the grooming deficits in mice caused by the κ-agonist salvinorin A. Its selectivity, potency, and relatively short duration of action make it a valuable tool for studying the role of the κ-opioid receptor system in anhedonia and other behavioral processes.

3-chloro-4-(4-(((2S)-2-pyridin-3-ylpyrrolidin-1-yl)methyl)phenoxy)benzamide (LY2795050)

  • Compound Description: LY2795050 is another relatively short-acting, selective κ-opioid receptor antagonist that shares a similar pharmacological profile with LY2444296. It effectively blocks the grooming deficits induced by salvinorin A in a dose- and time-dependent manner and exhibits a relatively short duration of action.

1-{2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperid-1-yl]ethyl}3-phenyl imidazolin-2-one (S18327)

  • Compound Description: S18327 is a potential antipsychotic drug candidate exhibiting potent antagonist activity at α1- and α2-adrenergic receptors. It demonstrates efficacy in various animal models predictive of antipsychotic activity, including inhibition of apomorphine-induced climbing, cocaine- and amphetamine-induced hyperlocomotion, and conditioned avoidance responses. ,

N-(2-diethylamino-ethyl)-4-(4-fluoro-benzamido)-5-iodo-2-methoxy-benzamide (MIP-1145)

  • Compound Description: MIP-1145 is a benzamide derivative that exhibits melanin-dependent binding and has been investigated as a potential radiotherapeutic agent for metastatic melanoma. It demonstrated favorable tumor uptake, prolonged tumor retention, and significant tumor growth inhibition in preclinical studies.

3-fluoro-N-(3-(2-fluorophenyl)-4-(4-fluorophenyl)thiazol-2(3H)-ylidene)benzamide (6d)

  • Compound Description: This compound belongs to a series of highly fluorinated 2-imino-1,3-thiazolines designed as potential antidiabetic agents targeting α-glucosidase. Compound 6d exhibited potent α-glucosidase inhibitory activity with an IC50 value of 1.47 ± 0.05 μM, surpassing the potency of the standard drug acarbose. Computational analysis revealed a favorable binding energy (−11.1 kcal/mol) and highlighted key intermolecular interactions with the active site residues of α-glucosidase.

Properties

Product Name

4-fluoro-N-(4-iodophenyl)-3-morpholin-4-ylsulfonylbenzamide

IUPAC Name

4-fluoro-N-(4-iodophenyl)-3-morpholin-4-ylsulfonylbenzamide

Molecular Formula

C17H16FIN2O4S

Molecular Weight

490.3 g/mol

InChI

InChI=1S/C17H16FIN2O4S/c18-15-6-1-12(17(22)20-14-4-2-13(19)3-5-14)11-16(15)26(23,24)21-7-9-25-10-8-21/h1-6,11H,7-10H2,(H,20,22)

InChI Key

IMALJZJWFOVVTC-UHFFFAOYSA-N

SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)I)F

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)I)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.